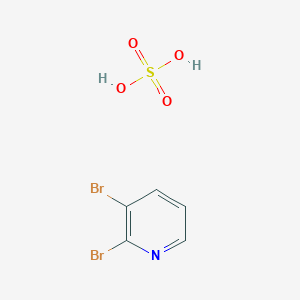
2,3-Dibromopyridine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the pyridine ring. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromopyridine can be synthesized through the bromination of pyridine. The process involves the reaction of pyridine with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2nd and 3rd positions . The reaction is typically carried out at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of sulfuric acid is primarily done through the Contact Process. This involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) in the presence of a vanadium oxide catalyst, followed by the absorption of SO₃ in concentrated sulfuric acid to form oleum. The oleum is then diluted with water to produce concentrated sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium and organomagnesium compounds.
Cross-Coupling: Palladium or nickel catalysts are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3-Dibromopyridine is used in various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It is used in the preparation of complex organic molecules through various chemical reactions.
Material Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromopyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: Another dibrominated pyridine derivative with bromine atoms at the 3rd and 5th positions.
2,6-Dibromopyridine: A compound with bromine atoms at the 2nd and 6th positions.
Uniqueness
2,3-Dibromopyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2nd and 3rd positions makes it particularly suitable for certain cross-coupling reactions and nucleophilic substitutions .
Properties
CAS No. |
62793-95-7 |
|---|---|
Molecular Formula |
C5H5Br2NO4S |
Molecular Weight |
334.97 g/mol |
IUPAC Name |
2,3-dibromopyridine;sulfuric acid |
InChI |
InChI=1S/C5H3Br2N.H2O4S/c6-4-2-1-3-8-5(4)7;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |
InChI Key |
BBMFZEUJDGGRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)Br.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


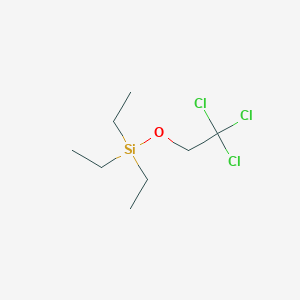
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
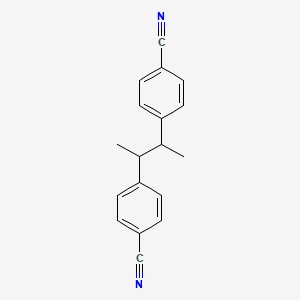
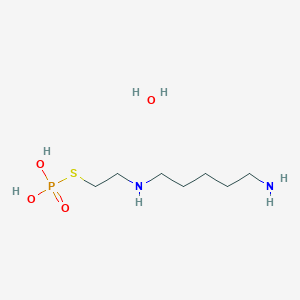
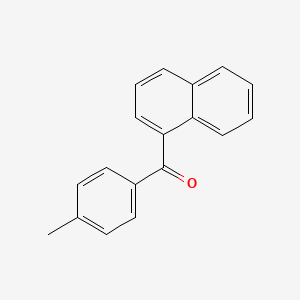
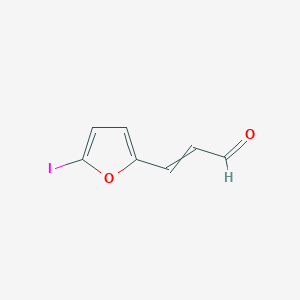
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
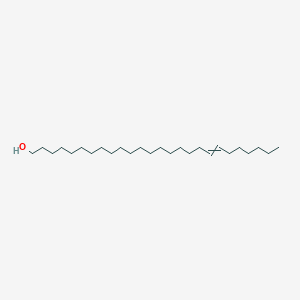
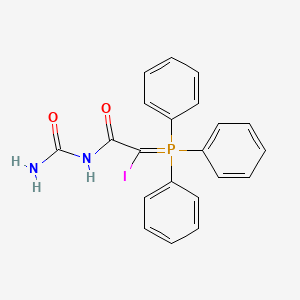
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)
